1-(3-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and a 2-methoxyphenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 2-methoxyphenylmethyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:
1-(3-Chlorophenyl)-N-[(2-hydroxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with a hydroxy group instead of a methoxy group, which may result in different chemical and biological properties.
1-(3-Chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of an ethoxy group instead of a methoxy group can influence the compound’s reactivity and interactions with molecular targets.
1-(3-Chlorophenyl)-N-[(2-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The substitution of a methoxy group with a methyl group can alter the compound’s physical and chemical properties, affecting its solubility and stability.
Properties
Molecular Formula |
C19H16ClN5O |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5O/c1-26-17-8-3-2-5-13(17)10-21-18-16-11-24-25(19(16)23-12-22-18)15-7-4-6-14(20)9-15/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
InChI Key |
MQEAYVBDZCPNEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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